Acrylonitrile-13C3

Description

The exact mass of the compound (1,2,3-13C3)Prop-2-enenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]=[13CH][13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584346 | |

| Record name | (~13~C_3_)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202326-55-4 | |

| Record name | (~13~C_3_)Prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202326-55-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to Acrylonitrile-13C3

This guide provides a comprehensive technical overview of this compound, a stable isotope-labeled compound critical for advanced research. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, applications, and methodologies associated with this essential analytical tool. We will explore not just the "what," but the fundamental "why" behind its utility in achieving robust and reliable scientific data.

Introduction: Beyond the Molecule

This compound is the isotopically labeled analog of acrylonitrile, where all three carbon atoms have been replaced with the heavy isotope, carbon-13 ([¹³C]).[1][2] While structurally similar to its unlabeled counterpart, this subtle atomic difference imparts unique physical properties that are leveraged in sophisticated analytical techniques.

The practice of isotopic labeling involves the strategic replacement of specific atoms within a molecule with their isotopes.[3] This technique creates a molecular tracer that, while chemically identical in its reactions, is distinguishable by mass or nuclear properties.[3][] this compound serves as a quintessential example of a stable, non-radioactive isotope label, making it an indispensable tool for quantitative analysis, metabolic tracing, and mechanistic studies.[5][6]

Physicochemical and Isotopic Properties

The defining characteristics of this compound are its mass and nuclear spin, which differ from the native compound. These properties are foundational to its application. A summary of its key attributes is presented below.

| Property | Value | Source(s) |

| Chemical Name | 2-Propenenitrile-1,2,3-¹³C₃ | [1][2] |

| CAS Number | 202326-55-4 | [2][7][8] |

| Molecular Formula | [¹³C]₃H₃N | [1][9] |

| Molecular Weight | 56.04 g/mol | [1][2] |

| Mass Shift vs. Native | M+3 | [2] |

| Appearance | Clear, colorless liquid | [10][11] |

| Density | ~0.850 g/mL at 25 °C | [2][12] |

| Boiling Point | 77 °C (lit.) | [2][12] |

| Melting Point | -83 °C (lit.) | [2][12] |

| Typical Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Common Stabilizers | Hydroquinone, 4-hydroxy anisole | [1][2][5][7] |

Core Principle: The Power of a Mass Shift

The utility of this compound stems from the fundamental principles of stable isotope labeling.[3] The substitution of ¹²C with ¹³C introduces a predictable mass increase of 3 Daltons without significantly altering the compound's chemical behavior (e.g., polarity, boiling point, or reactivity). This mass distinction is the cornerstone of its use in mass spectrometry.

Furthermore, the ¹³C nucleus possesses a nuclear spin of ½, making it NMR-active. This property is invaluable for metabolic studies where the fate of the carbon backbone needs to be traced.[3][6]

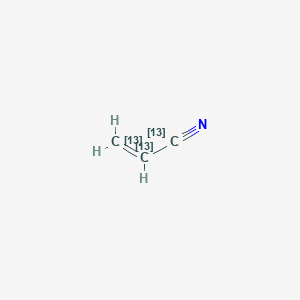

Figure 1. Structural comparison highlighting the isotopic labeling of the carbon backbone.

Field-Proven Applications in Research

The Gold Standard Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (LC-MS or GC-MS), precision is paramount. An internal standard (IS) is added to samples, calibrators, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS behaves identically to the analyte of interest.

Causality Behind the Choice: A stable isotope-labeled analog like this compound is considered the "gold standard" internal standard.[13] Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography, experiences similar ionization efficiency in the mass spectrometer's source, and is affected equally by matrix suppression or enhancement effects. Its different mass, however, allows it to be detected on a separate channel, providing a reliable reference for quantification.

Experimental Workflow: Quantifying Acrylonitrile in a Biological Matrix

The following protocol outlines a self-validating system for accurate measurement.

-

Sample Preparation: A known, fixed amount of this compound (the IS) is spiked into an unknown biological sample (e.g., plasma, urine) at the very beginning of the extraction process.

-

Analyte Extraction: The sample undergoes extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. Any loss of the target analyte during this process will be mirrored by a proportional loss of the IS.

-

Chromatographic Separation: The extract is injected into an LC-MS/MS or GC-MS system. The analyte and IS co-elute from the analytical column.

-

Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass transitions for both the analyte (e.g., acrylonitrile) and the IS (this compound).

-

Quantification: The peak area ratio of the analyte to the IS is calculated. This ratio is then plotted against the concentrations of prepared calibration standards to determine the concentration of the analyte in the unknown sample. This ratiometric approach cancels out variability, ensuring high precision and accuracy.[14]

Figure 2. Workflow for quantitative analysis using a stable isotope-labeled internal standard.

A Powerful Tracer for Metabolic and Mechanistic Studies

The ability to track the carbon backbone of a molecule through complex biological systems provides invaluable insight into its fate. This compound is an ideal tracer for studying the biotransformation of acrylonitrile.[6]

Expert Insight: A seminal study utilized [1,2,3-¹³C]acrylonitrile to comprehensively map its metabolites in rats and mice using ¹³C NMR spectroscopy.[6] This approach is powerful because it directly detects the labeled carbon atoms in the resulting metabolic products within a complex biological matrix (urine) without the need for extensive purification. The researchers were able to identify key metabolites, such as N-acetyl-S-(2-cyanoethyl)cysteine and thiodiglycolic acid, and even quantify the flux through different metabolic pathways (glutathione conjugation vs. epoxidation). This level of mechanistic detail would be nearly impossible to obtain without the isotopic label.[6]

Figure 3. Tracing the labeled carbon backbone from parent compound to a key metabolite.

Key Analytical Methodologies

Mass Spectrometry (GC-MS & LC-MS)

Mass spectrometry is the primary technique for distinguishing and quantifying this compound.[15] The M+3 mass difference allows for clear separation of the analyte and internal standard signals.

-

Principle of Detection: In the mass spectrometer, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For quantification, tandem mass spectrometry (MS/MS) is often employed. A specific parent ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[14]

Hypothetical MRM Transitions for Analysis

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Rationale |

| Acrylonitrile | 54.0 | 27.0 | Corresponds to the protonated molecule and a characteristic fragment. |

| Acrylonitrile-¹³C₃ | 57.0 | 30.0 | Corresponds to the protonated labeled molecule and its labeled fragment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS excels at quantification, ¹³C NMR is unparalleled for structural elucidation of metabolites in tracer studies.[16][17]

-

Principle of Detection: The ¹³C nucleus has a magnetic moment. When placed in a strong magnetic field, it can absorb radiofrequency energy at a specific resonance frequency. This frequency (chemical shift) is highly sensitive to the local electronic environment, providing a fingerprint of the carbon's position in a molecule.[18]

-

Trustworthiness of the Protocol: In the metabolic study cited, researchers used advanced techniques like INADEQUATE spectroscopy.[6] This method relies on detecting the coupling between adjacent ¹³C atoms. Since the natural abundance of ¹³C is only 1.1%, observing this coupling is extremely rare in unlabeled samples. In a fully labeled compound like this compound, however, all carbons are ¹³C, making these correlations strong and unambiguous. This provides a self-validating system to confirm the connectivity of the carbon skeleton in novel metabolites.[6]

Protocol: Sample Preparation for ¹³C NMR Metabolic Analysis

This protocol is adapted from methodologies used in metabolic profiling.[6]

-

Sample Collection: Collect urine samples from subjects dosed with this compound over a 24-hour period.

-

Centrifugation: Centrifuge the urine samples to remove cells and particulate matter.

-

Deuterated Solvent Addition: To the supernatant, add a small volume (10-25%) of deuterium oxide (D₂O). The deuterium provides a lock signal for the NMR spectrometer, stabilizing the magnetic field.

-

Internal Standard (Optional): A known concentration of an NMR standard (e.g., dioxane) can be added for quantitative purposes.

-

NMR Acquisition: Transfer the sample to an NMR tube. Acquire ¹³C NMR spectra using a high-field spectrometer. Specialized pulse sequences (e.g., HET2DJ, INADEQUATE) can be run to determine proton multiplicity and carbon-carbon connectivity, respectively.[6]

Synthesis, Quality, and Handling

Synthesis and Quality Control

The synthesis of this compound involves multi-step chemical processes starting from simple, isotopically enriched precursors. The industrial synthesis of unlabeled acrylonitrile is typically achieved via the ammoxidation of propylene.[19] A similar logic applies to labeled synthesis, albeit on a much smaller scale.

The quality of the final product is critical for its use as an analytical standard.

-

Isotopic Purity: This is the percentage of molecules that contain the desired ¹³C label. It is determined by mass spectrometry and should be very high (typically ≥99 atom % ¹³C) to prevent the IS signal from contributing to the analyte signal (crosstalk).[2]

-

Chemical Purity: This refers to the absence of other chemical compounds. It is typically assessed by GC or HPLC and should also be high (e.g., ≥98%) to ensure that impurities do not interfere with the analysis.[8] A Certificate of Analysis (CoA) from the supplier provides these critical specifications.[2]

Safety, Handling, and Storage

Acrylonitrile is a hazardous material, and its isotopically labeled form should be handled with the same precautions.

-

Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and is classified as a potential carcinogen.[2][7][20]

-

Handling: All work should be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.[7]

-

Storage: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, typically at 2-8°C, and protected from light.[2][5]

-

Stabilization: The molecule is prone to polymerization. Commercial preparations contain a stabilizer, such as hydroquinone or 4-hydroxy anisole (MEHQ), to inhibit this process.[1][2][5][8]

GHS Hazard Information

| Pictogram | Hazard Class | Hazard Statement |

| 🔥 ☠ ⚕ | Flammable, Acutely Toxic, Health Hazard | H225: Highly flammable liquid and vapour. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H350: May cause cancer. |

Conclusion

This compound is far more than a mere chemical variant; it is a precision tool that enables a higher standard of scientific inquiry. Its role as a "gold standard" internal standard ensures the accuracy and reliability of quantitative data, a cornerstone of drug development and safety assessment. Furthermore, its application as a metabolic tracer provides unparalleled insight into the complex biotransformation pathways of xenobiotics. By understanding the principles behind its use and adhering to rigorous analytical methodologies, researchers can unlock a deeper understanding of chemical and biological systems.

References

-

ChemBK. This compound (stabilized with 35-45 ppm 4-hydroxy anisole (H750015)). [Link]

-

Eurisotop. ACRYLONITRILE (13C3, 99%)(+0.1% 4-METHOXYPHENOL). [Link]

-

PubChem - NIH. Acrylonitrile. [Link]

-

Pharmaffiliates. This compound (stabilized with 35-45 ppm 4-hydroxy anisole). [Link]

-

OSHA. Sampling and Analytical Methods for Acrylonitrile. [Link]

-

ACS Publications. Stereoregularity of Polyacrylonitrile Studied by High-Resolution 13C NMR Spectroscopy. [Link]

-

Wiley Online Library. Structural investigations of acrylonitrile–vinyl acid copolymers by NMR spectroscopy. [Link]

-

ResearchGate. 13C-NMR spectrum of poly(acrylonitrile-co-acryloil- Red-I). [Link]

-

GMS. Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). [Link]

-

Royal Society of Chemistry. Biobased synthesis of acrylonitrile from glutamic acid. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Acrylonitrile. [Link]

- Google Patents.

-

EPA. Method 8031: Acrylonitrile by Gas Chromatography. [Link]

-

SpectraBase. Acrylonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

YouTube. What Are The Uses Of Acrylonitrile? - Chemistry For Everyone. [Link]

-

YouTube. How Is Acrylonitrile Made? - Chemistry For Everyone. [Link]

-

PubMed. A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. Substitute for 13C3-labeled acrylamide which can be used as an internal standard solution for LCMS analysis? [Link]

Sources

- 1. This compound(stabilized with 35-45 ppm 4-hydroxy ani… [cymitquimica.com]

- 2. 丙烯腈-13C3 ≥99 atom % 13C, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. Buy Acrylonitrile-¹³C₃,d₃ ≥99 atom ¹³C, ≥98 atom D, ≥98 (CP), contains hydroquinone as stabilizer Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 6. Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. ACRYLONITRILE | Eurisotop [eurisotop.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Uses of Acrylonitrile_Chemicalbook [chemicalbook.com]

- 12. ACRYLONITRILE (13C3) CAS#: [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN102749389B - Analytic method of acrylonitrile material - Google Patents [patents.google.com]

- 16. Acrylonitrile(107-13-1) 13C NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Stereoregularity of Polyacrylonitrile Studied by High-Resolution 13C NMR Spectroscopy [magres.apm.ac.cn]

- 19. m.youtube.com [m.youtube.com]

- 20. chemos.de [chemos.de]

Acrylonitrile-13C3 chemical properties

An In-Depth Technical Guide to Acrylonitrile-¹³C₃: Properties, Applications, and Experimental Considerations

Introduction

Acrylonitrile-¹³C₃ is the stable isotope-labeled analogue of acrylonitrile, a pivotal commodity chemical in the polymer industry. In this isotopologue, all three carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This complete isotopic labeling imparts a distinct mass signature and unique nuclear magnetic resonance properties, transforming the molecule from a simple monomer into a powerful analytical tool for researchers, toxicologists, and drug development professionals. Its primary utility lies in its application as an internal standard for precise quantification and as a metabolic tracer for elucidating complex biological pathways. Unlike its radioactive counterparts, Acrylonitrile-¹³C₃ offers the advantage of being non-radioactive, ensuring greater safety and ease of handling in a standard laboratory setting.

This guide provides a comprehensive overview of the core chemical properties of Acrylonitrile-¹³C₃, explores its critical applications with field-proven insights, and details robust experimental protocols. The information herein is designed to empower scientists to leverage this essential compound with confidence and technical proficiency.

| Identifier | Value |

| Chemical Name | Acrylonitrile-1,2,3-¹³C₃ |

| Synonyms | 2-Propenenitrile-¹³C₃, Vinyl Cyanide-¹³C₃ |

| CAS Number | 202326-55-4[1] |

| Molecular Formula | ¹³C₃H₃N[1][2] |

| Linear Formula | H₂¹³C=¹³CH¹³CN |

| Molecular Weight | 56.04 g/mol [3] |

Section 1: Physicochemical and Spectroscopic Profile

The utility of Acrylonitrile-¹³C₃ is fundamentally derived from its distinct physical and spectroscopic characteristics, which differentiate it from its natural abundance counterpart.

Physical Properties

The substitution of ¹²C with ¹³C has a negligible effect on the bulk physicochemical properties of the molecule. Therefore, its properties are analogous to those of standard acrylonitrile. It exists as a clear, colorless liquid that is soluble in water and evaporates quickly.[4] However, its stability is a critical consideration for both storage and experimental use.

Causality Behind Instability: The vinyl group in acrylonitrile is highly susceptible to spontaneous free-radical polymerization, especially when exposed to light, heat, or impurities.[5][6] To counteract this, commercial preparations of Acrylonitrile-¹³C₃ are stabilized with inhibitors such as hydroquinone or 4-hydroxy anisole (MEHQ).[3] This is a crucial self-validating system; the presence of the stabilizer ensures the monomer's integrity until it is intentionally used in a reaction.

| Property | Value | Source(s) |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥99% (CP) | |

| Appearance | Colorless Liquid | [1][4] |

| Boiling Point | 77 °C (lit.) | |

| Melting Point | -83 °C (lit.) | |

| Density | 0.850 g/mL at 25 °C | |

| Flash Point | -4.99 °C (closed cup) | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Profile

The complete ¹³C labeling provides a powerful and unambiguous spectroscopic signature.

-

Mass Spectrometry (MS): In mass spectrometric analysis, Acrylonitrile-¹³C₃ exhibits a molecular ion peak that is shifted by +3 mass units (M+3) compared to unlabeled acrylonitrile. This distinct mass difference is the cornerstone of its use in isotope dilution mass spectrometry, allowing for clear differentiation from the analyte of interest even in complex biological matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹³C NMR of unlabeled compounds at natural abundance (~1.1%) requires sensitive equipment and long acquisition times to observe signals, every carbon in Acrylonitrile-¹³C₃ is NMR-active. This results in a ¹³C NMR spectrum with exceptionally high signal intensity. Furthermore, the presence of adjacent ¹³C atoms gives rise to complex ¹³C-¹³C spin-spin coupling, which can provide profound insights into molecular structure and connectivity. This feature is particularly valuable in metabolic studies, where the fate of the entire carbon skeleton can be tracked and the structure of novel metabolites can be elucidated directly from the coupling patterns.[7] For comparison, the chemical shifts of unlabeled acrylonitrile are well-documented and serve as a baseline for spectral analysis.[8]

Section 2: Core Applications in Scientific Research

The unique properties of Acrylonitrile-¹³C₃ make it an indispensable tool in several key areas of research.

Gold Standard Internal Standard for Quantitative Analysis

In analytical chemistry, particularly for regulatory and clinical studies, accurate quantification is paramount. Isotope Dilution Mass Spectrometry (IDMS) is the benchmark method for achieving this accuracy, and Acrylonitrile-¹³C₃ is an ideal internal standard for quantifying acrylonitrile exposure.

Expertise & Trustworthiness: An ideal internal standard must behave identically to the analyte during sample extraction, derivatization, and ionization, but be clearly distinguishable by the detector. Acrylonitrile-¹³C₃ fulfills this perfectly. Its physicochemical properties are virtually identical to the unlabeled analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and extraction losses. However, its +3 mass difference makes it easily resolvable by a mass spectrometer.[9] By adding a known amount of Acrylonitrile-¹³C₃ to a sample at the very beginning of the workflow, any subsequent sample loss will affect both the analyte and the standard equally. The final analyte concentration is calculated from the ratio of the analyte signal to the internal standard signal, providing a highly accurate and precise result that is corrected for experimental variability.[10]

-

Sample Preparation: To 1 mL of urine, add 10 µL of a 100 ng/mL Acrylonitrile-¹³C₃ internal standard solution in methanol.

-

Extraction: Perform online solid-phase extraction using a restricted access material (RAM) column to strip the analytes from the urinary matrix.

-

Chromatographic Separation: Transfer the extracted analytes to a C18 analytical column and separate using a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Mass Spectrometric Detection: Analyze the column effluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Analyte (Acrylonitrile): Monitor the transition Q1 (precursor ion) -> Q3 (product ion).

-

Internal Standard (Acrylonitrile-¹³C₃): Monitor the corresponding shifted transition (Q1+3 -> Q3+n).

-

-

Quantification: Construct a calibration curve using known concentrations of unlabeled acrylonitrile spiked with the same amount of internal standard. Calculate the concentration in the unknown sample by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Caption: Workflow for quantitative analysis using IDMS.

Definitive Tracer for Metabolic & Toxicological Studies

Understanding the in vivo fate of xenobiotics like acrylonitrile is critical for assessing their toxicity and carcinogenicity. Acrylonitrile-¹³C₃ serves as an invaluable tracer to map these metabolic pathways without the complications of radioactive labels.

Expertise & Trustworthiness: Acrylonitrile is known to be metabolized via two primary routes: direct conjugation with glutathione (GSH) and epoxidation by cytochrome P450 enzymes to form cyanoethylene oxide (CEO), a reactive intermediate.[7][11] By administering Acrylonitrile-¹³C₃ to animal models, researchers can collect biological samples (urine, blood, tissues) and analyze them using NMR or MS. The ¹³C labels are retained throughout the metabolic process, allowing for the unambiguous identification of downstream metabolites like N-acetyl-S-(2-cyanoethyl)cysteine (from the GSH pathway) and metabolites derived from CEO.[7] This approach provides a comprehensive picture of the metabolic flux and can reveal species-specific differences in metabolism, which is crucial for extrapolating toxicological data to humans.[7][12]

Caption: Major metabolic routes of Acrylonitrile-¹³C₃ in vivo.

Mechanistic Probe in Polymer Chemistry

While less common, the application of Acrylonitrile-¹³C₃ in polymer science holds significant potential for elucidating reaction mechanisms.

Expertise & Trustworthiness: Acrylonitrile polymerizes via a free-radical addition mechanism to form polyacrylonitrile (PAN), a precursor for carbon fibers.[5][13] By using ¹³C₃-labeled monomer, the resulting polymer will be fully enriched. Analysis of this polymer by solid-state ¹³C NMR can provide detailed information about its microstructure, such as tacticity (the stereochemical arrangement of the nitrile groups) and the presence of any structural defects or branching.[14] This level of detail is difficult to obtain with unlabeled polymer and can be used to understand how reaction conditions influence the final polymer architecture, which in turn dictates its material properties. It is also a powerful tool for studying the complex cyclization and dehydrogenation reactions that occur when PAN is heated to produce carbon fibers.[15]

Section 3: Safety and Handling

Scientific integrity demands a rigorous approach to safety. Acrylonitrile-¹³C₃ shares the same significant hazards as its unlabeled counterpart.

Trustworthiness: All handling of this compound must be performed under the assumption that it is highly toxic and carcinogenic. A self-validating safety system involves engineering controls, appropriate personal protective equipment (PPE), and rigorous adherence to standard operating procedures.

| Hazard Class | Description |

| Flammability | Highly flammable liquid and vapor (Flam. Liq. 2).[16] |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3).[16] |

| Health Hazards | Causes serious eye damage, skin irritation, and may cause an allergic skin reaction.[16] |

| Carcinogenicity | Suspected of causing cancer (Carc. 1B).[4] |

| Environmental | Toxic to aquatic life with long-lasting effects. |

-

Handling: Always handle Acrylonitrile-¹³C₃ in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

-

Storage: Store in a tightly sealed container in a designated flammable materials cabinet at 2-8°C, away from sources of ignition.

-

Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Conclusion

Acrylonitrile-¹³C₃ is a sophisticated and powerful research tool that transcends its role as a simple chemical. Its complete isotopic labeling provides researchers with an unambiguous probe to quantify exposure with high accuracy, trace metabolic pathways with clarity, and investigate fundamental reaction mechanisms. By understanding its core properties and adhering to rigorous experimental and safety protocols, scientists in drug development, toxicology, and materials science can confidently employ this compound to achieve reliable and high-impact results.

References

-

ChemBK. Acrylonitrile-¹³C₃ (stabilized with 35-45 ppm 4-hydroxy anisole (H750015)) - Physico-chemical Properties. [Link]

-

PubChem - NIH. Acrylonitrile | H₂CCHCN | CID 7855. [Link]

-

PubChem - NIH. 2-Propenenitrile-3-¹³C | C₃H₃N | CID 16213369. [Link]

-

Pharmaffiliates. Acrylonitrile-¹³C₃ (stabilized with 35-45 ppm 4-hydroxy anisole). [Link]

-

Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-¹³C]acrylonitrile in rats and mice detected by ¹³C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678–687. [Link]

-

Green Chemistry (RSC Publishing). Biobased synthesis of acrylonitrile from glutamic acid. [Link]

-

Chemistry For Everyone. How Is Acrylonitrile Made?. YouTube. [Link]

-

Chemistry For Everyone. How Does Acrylonitrile Polymerize To Form Polyacrylonitrile?. YouTube. [Link]

-

SpectraBase. Acrylonitrile - Optional[¹³C NMR] - Chemical Shifts. [Link]

-

Scribd. Acrylonitrile | PDF | Polymerization | Chemical Reactions. [Link]

-

ResearchGate. Scheme 2. Polymerization of acrylonitrile. [Link]

-

Urban, M., et al. (2005). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 824(1-2), 143-152. [Link]

-

ResearchGate. Insights of mechanism and kinetics of acrylonitrile aqueous precipitation polymerization. [Link]

-

ResearchGate. Substitute for ¹³C₃-labeled acrylamide which can be used as an internal standard solution for LCMS analysis?. [Link]

-

ResearchGate. Structure evolution and mechanism of polyacrylonitrile and related copolymers during the stabilization. [Link]

-

ResearchGate. ¹³C-NMR Spectra of poly(acrylonitrile-ran-3-dimethylaminopropyl acrylamide-ran-itaconic acid). [Link]

-

Abdel-Naim, A. B., et al. (1983). Acrylonitrile: In Vivo Metabolism in Rats and Mice. Journal of Toxicology and Environmental Health, 11(4-6), 617-627. [Link]

-

Roberts, A. E., et al. (1991). Renal metabolism of acrylonitrile to cyanide: in vitro studies. Toxicology Letters, 58(3), 247-255. [Link]

-

Abreu, M. E., & Ahmed, A. E. (1980). Metabolism of acrylonitrile to cyanide. In vitro studies. Drug Metabolism and Disposition, 8(6), 376-379. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. Acrylonitrile-13C3(stabilized with 35-45 ppm 4-hydroxy ani… [cymitquimica.com]

- 4. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of acrylonitrile to cyanide. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acrylonitrile: in vivo metabolism in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. guidechem.com [guidechem.com]

A Technical Guide to the Molecular Structure and Application of Acrylonitrile-¹³C₃

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled compounds are indispensable tools in modern chemical, biological, and pharmaceutical research. Acrylonitrile-¹³C₃, a stable isotope-labeled analog of acrylonitrile, offers a unique probe for detailed molecular investigation. This guide provides an in-depth exploration of the molecular structure of Acrylonitrile-¹³C₃, the analytical techniques used for its characterization, and its critical applications in drug development and metabolic research. By elucidating its structure and utility, we aim to equip scientists with the foundational knowledge to leverage this powerful compound in their research endeavors.

The Acrylonitrile Molecule: A Foundation

Core Structure of Acrylonitrile

Acrylonitrile (C₃H₃N) is a fundamental organic compound composed of a vinyl group (—CH=CH₂) directly attached to a nitrile group (—C≡N).[1][2] This arrangement of atoms results in a planar molecule with specific bond lengths and angles that dictate its chemical reactivity. It is a colorless, volatile liquid with a characteristic pungent odor.[1][3] The presence of both a double bond and a triple bond makes it a highly reactive and versatile monomer for the production of polymers like polyacrylonitrile and ABS plastics.[1][4]

The Power of Isotopic Labeling with Carbon-13

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive isotopes, such as replacing ¹²C with ¹³C.[5] This substitution is a powerful tool in analytical chemistry for several reasons:

-

Non-Radioactive: Unlike ¹⁴C, ¹³C is a stable isotope, posing no radiation risk, which allows for safe handling and use in a wider range of experiments, including clinical studies.[6]

-

Conservation of Properties: The labeled molecule retains the same fundamental physicochemical properties as its unlabeled counterpart, ensuring it behaves identically in biological and chemical systems.[5][7]

-

Analytical Detection: The mass difference allows for clear differentiation by mass spectrometry (MS), and the nuclear spin of ¹³C makes it detectable by nuclear magnetic resonance (NMR) spectroscopy.[5]

In drug development, ¹³C-labeled compounds are invaluable for tracing the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[8][9] This allows researchers to map metabolic pathways, identify metabolites, and understand drug-receptor interactions with high precision.[6][8]

Defining Acrylonitrile-¹³C₃

Acrylonitrile-¹³C₃ is an isotopologue of acrylonitrile in which all three carbon atoms have been substituted with the stable carbon-13 isotope. Its linear formula is represented as H₂¹³C=¹³CH¹³CN.[10] This complete labeling results in a molecule with a molecular weight of approximately 56.04 g/mol , a notable increase from the 53.06 g/mol of the natural abundance compound.[10][11] This mass shift is a key feature exploited in mass spectrometry.

Caption: 2D representation of the Acrylonitrile-¹³C₃ molecular structure.

Physicochemical Properties and the Isotopic Effect

The primary alteration resulting from ¹³C labeling is the increase in mass. While electronic properties and chemical reactivity remain virtually unchanged, this mass difference can subtly influence properties related to molecular vibrations, such as IR absorption frequencies, though these effects are generally minor.

| Property | Value (Acrylonitrile) | Value (Acrylonitrile-¹³C₃) | Reference(s) |

| Molecular Formula | C₃H₃N | ¹³C₃H₃N | [12][13] |

| Molecular Weight | 53.06 g/mol | 56.04 g/mol | [10][12] |

| Boiling Point | 77 °C | ~77 °C | [10] |

| Melting Point | -83 °C | ~-83 °C | [10] |

| Density | 0.810 g/mL at 25 °C | ~0.850 g/mL at 25 °C | [10][12] |

| Mass Shift (vs. Unlabeled) | M | M+3 | [10] |

Core Analytical Methodologies for Structural Elucidation

The true power of Acrylonitrile-¹³C₃ is realized through modern analytical techniques that can distinguish between isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. While ¹²C has no nuclear spin and is NMR-inactive, the ¹³C nucleus has a spin of ½, making it NMR-active.[14]

The natural abundance of ¹³C is only about 1.1%. For standard acrylonitrile, acquiring a ¹³C NMR spectrum requires a high number of scans to achieve a sufficient signal-to-noise ratio. In complex biological systems or larger molecules, this problem is magnified.[14] Uniformly labeling a molecule with ¹³C, as in Acrylonitrile-¹³C₃, enriches the NMR-active nuclei to >99%, drastically increasing signal intensity and reducing acquisition time.[15] This allows for advanced, multi-dimensional NMR experiments that are crucial for studying protein structures and interactions.[15][16]

In a proton-decoupled ¹³C NMR spectrum of Acrylonitrile-¹³C₃, three distinct signals would be expected, one for each of the chemically non-equivalent carbon atoms. The chemical shifts for unlabeled acrylonitrile are approximately 108.2 ppm (C1), 136.7 ppm (C2), and 117.3 ppm (C3, nitrile).[17] These values would be nearly identical for the ¹³C-labeled version. The key difference is the presence of ¹³C-¹³C coupling, which can split each signal into complex multiplets, providing valuable information about the carbon framework.

A self-validating protocol ensures data integrity by incorporating checks and standards.

-

Sample Preparation:

-

Accurately weigh ~10-20 mg of Acrylonitrile-¹³C₃.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The deuterated solvent provides the field frequency lock for the spectrometer.

-

Add a known amount of an internal standard with a single, well-resolved ¹³C resonance (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the ¹³C probe to the correct frequency.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and resolution.

-

-

Data Acquisition:

-

Use a standard quantitative ¹³C pulse program with inverse-gated proton decoupling. This technique decouples protons during signal acquisition to produce sharp singlets but keeps the decoupler off during the relaxation delay. This approach mitigates the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.

-

Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei to ensure full relaxation between pulses, which is critical for accurate quantification.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the smallest peak).

-

-

Data Processing and Validation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum by setting the internal standard peak to its known chemical shift.

-

Integrate the three distinct signals corresponding to the acrylonitrile carbons. For Acrylonitrile-¹³C₃, the integral ratios should be approximately 1:1:1, validating the uniform labeling and the quantitative nature of the experiment.

-

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for analyzing isotopically labeled compounds.

MS provides direct evidence of isotopic incorporation and allows for precise quantification of isotopic purity.[5] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the separation and identification of volatile compounds like acrylonitrile.[18]

The electron ionization (EI) mass spectrum of unlabeled acrylonitrile shows a prominent molecular ion (M⁺) peak at m/z 53.[11][19] For Acrylonitrile-¹³C₃, this molecular ion peak is expected to shift to m/z 56 (53 + 3). The relative abundance of the peak at m/z 56 compared to any residual peak at m/z 53 provides a direct measure of the isotopic enrichment.

Caption: A simplified workflow for GC-MS analysis of Acrylonitrile-¹³C₃.

-

Sample Preparation:

-

Prepare a dilute solution of Acrylonitrile-¹³C₃ (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or methanol.

-

-

Instrument Setup:

-

Equip a gas chromatograph with a capillary column appropriate for separating volatile organic compounds (e.g., a DB-5ms column).

-

Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

-

Set the injector temperature to 250°C and the transfer line to the mass spectrometer to 280°C.

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

MS Acquisition:

-

Set the mass spectrometer to electron ionization (EI) mode at 70 eV.

-

Acquire data in full scan mode over a mass range of m/z 35-100 to capture the molecular ion and key fragments.

-

-

Data Analysis and Validation:

-

Inject 1 µL of the sample solution into the GC.

-

Identify the chromatographic peak corresponding to acrylonitrile.

-

Extract the mass spectrum for this peak.

-

Determine the relative intensities of the ions at m/z 53, 54, 55, and 56.

-

Calculate the isotopic purity using the formula:

-

Isotopic Purity (%) = [Intensity(m/z 56) / (Intensity(m/z 53) + ... + Intensity(m/z 56))] x 100

-

-

The result should align with the manufacturer's specification (e.g., ≥99 atom % ¹³C), thus validating the material's identity and quality.[10]

-

Applications in Research and Drug Development

The unique properties of Acrylonitrile-¹³C₃ make it a powerful tool for scientists.

-

Metabolic Tracing: When a drug candidate containing a cyanoethyl group is administered in its ¹³C₃-labeled form, researchers can use LC-MS/MS to track its fate.[6][20] The distinct M+3 mass signature allows for the unambiguous identification of the parent drug and all its metabolites from the complex biological matrix of urine, plasma, or tissue homogenates.[7][9] This is crucial for understanding how a drug is processed by the body.

-

Quantitative Bioanalysis: In pharmacokinetic studies, Acrylonitrile-¹³C₃ can serve as an ideal internal standard for the quantification of unlabeled acrylonitrile or related analytes.[21] Since it co-elutes with the unlabeled analyte but is distinguished by mass, it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[5]

-

Mechanistic Toxicology: Acrylonitrile is a known toxicant.[18][19] By using Acrylonitrile-¹³C₃, researchers can investigate the mechanisms of its toxicity, such as its binding to proteins or DNA, by tracing the labeled carbon atoms in adducts formed within cells. This provides direct evidence of molecular interactions that lead to adverse effects.[9]

Conclusion

Acrylonitrile-¹³C₃ is more than just a heavy version of a common chemical. It is a precision tool that, when paired with modern analytical methods like NMR and MS, provides unparalleled insight into complex chemical and biological systems. Its molecular structure, defined by the complete substitution of ¹²C with ¹³C, enables researchers in drug development and other scientific fields to trace metabolic pathways, quantify analytes with high accuracy, and investigate molecular mechanisms. Understanding the principles behind its use and the causality driving experimental design is essential for harnessing its full potential to accelerate scientific discovery.

References

-

Inbar, S., & Shai, Y. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PubMed Central. Available at: [Link]

-

Tugarinov, V., & Kay, L. E. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy. University of Toronto. Available at: [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. Cerno Bioscience. Available at: [Link]

-

Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. Available at: [Link]

-

Fujiwara, S., & Nakagawa, N. (1963). The NMR Spectrum of Acrylonitrile. The Chemical Society of Japan. Available at: [Link]

-

Wikipedia. (n.d.). Acrylonitrile. Wikipedia. Available at: [Link]

-

NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. NANOLAB. Available at: [Link]

-

Study.com. (n.d.). Acrylonitrile Structure, Properties & Uses. Study.com. Available at: [Link]

-

Moldoveanu, S. C., & Kiser, R. W. (1985). Composition and Microstructure of Acrylonitrile−Butadiene Copolymers by Pyrolysis-Photoionization Mass Spectrometry. ACS Publications. Available at: [Link]

-

Schettgen, T., et al. (2004). A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

chemeurope.com. (n.d.). Acrylonitrile. chemeurope.com. Available at: [Link]

-

Gupta, S. K., et al. (2003). Structural investigations of acrylonitrile–vinyl acid copolymers by NMR spectroscopy. Wiley Online Library. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrum of acrylonitrile. ResearchGate. Available at: [Link]

-

Kalgutkar, A. S., & Mutlib, A. E. (2007). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (a) polyacrylonitrile; (b) P(AN‐co‐AMPS); and (c)... ResearchGate. Available at: [Link]

-

Raji, M. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. X-Chem. Available at: [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]

-

Quora. (2020). What is the chemical formula of acrylonitrile? Quora. Available at: [Link]

-

ChemBK. (n.d.). Acrylonitrile-13C3 (stabilized with 35-45 ppm 4-hydroxy anisole). ChemBK. Available at: [Link]

-

Chemistry For Everyone. (2025). What Is The Formula For Acrylonitrile (C3H3N)? YouTube. Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound (stabilized with 35-45 ppm 4-hydroxy anisole). Pharmaffiliates. Available at: [Link]

-

RSC Publishing. (n.d.). Biobased synthesis of acrylonitrile from glutamic acid. Green Chemistry. Available at: [Link]

-

Chemistry For Everyone. (2025). How Is Acrylonitrile Made? YouTube. Available at: [Link]

-

SpectraBase. (n.d.). Acrylonitrile - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

PubChem. (n.d.). Acrylonitrile. PubChem. Available at: [Link]

Sources

- 1. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 2. Acrylonitrile Structure, Properties & Uses | Study.com [study.com]

- 3. youtube.com [youtube.com]

- 4. Acrylonitrile [chemeurope.com]

- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 6. metsol.com [metsol.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 丙烯腈-13C3 ≥99 atom % 13C, ≥99% (CP), contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 11. Acrylonitrile(107-13-1) MS spectrum [chemicalbook.com]

- 12. quora.com [quora.com]

- 13. chembk.com [chembk.com]

- 14. portlandpress.com [portlandpress.com]

- 15. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 17. spectrabase.com [spectrabase.com]

- 18. nano-lab.com.tr [nano-lab.com.tr]

- 19. researchgate.net [researchgate.net]

- 20. A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

A Comprehensive Safety and Handling Guide for Acrylonitrile-¹³C₃ in a Research Setting

This guide provides an in-depth analysis of the safety, handling, and emergency protocols for Acrylonitrile-¹³C₃. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a proactive and informed approach to risk management. The toxicological and physical properties of Acrylonitrile-¹³C₃ are considered identical to its non-labeled counterpart for all practical safety purposes.

Section 1: Compound Identification and Physicochemical Properties

Acrylonitrile-¹³C₃ is a stable isotope-labeled form of acrylonitrile, where all three carbon atoms are the ¹³C isotope. This labeling makes it an invaluable tool in metabolic studies, environmental fate analysis, and as an internal standard in quantitative mass spectrometry. However, its chemical reactivity and inherent hazards remain unchanged from the parent compound.[1]

Table 1: Key Identifiers for Acrylonitrile-¹³C₃

| Identifier | Value |

|---|---|

| Chemical Name | 2-Propenenitrile-1,2,3-¹³C₃ |

| CAS Number | 202326-55-4 |

| Molecular Formula | H₂¹³C=¹³CH¹³CN |

| Molecular Weight | 56.04 g/mol [1] |

| Synonyms | Acrylonitrile-1,2,3-¹³C₃, Vinyl Cyanide-¹³C₃ |

Understanding the physical properties of this compound is the first step in predicting its behavior in the laboratory and implementing appropriate controls. Acrylonitrile is a clear, colorless, or pale yellow liquid that is volatile, with a pungent, garlic-like odor.[2][3] Its high volatility and low flash point are critical factors in its fire and explosion hazard.

Table 2: Physicochemical Properties of Acrylonitrile

| Property | Value | Source |

|---|---|---|

| Boiling Point | 77 °C (171 °F) | [4] |

| Melting Point | -83 °C (-117 °F) | [4] |

| Flash Point | -5 °C (23 °F) (closed cup) | |

| Density | 0.850 g/mL at 25 °C | |

| Vapor Density | 1.83 (Air = 1) | [3] |

| Water Solubility | Moderately soluble | [3][5] |

| Autoignition Temp. | 481 °C (898 °F) |[3] |

Section 2: Hazard Identification and Toxicological Profile

Acrylonitrile-¹³C₃ is a highly hazardous substance that presents acute and chronic health risks. Its classification under the Globally Harmonized System (GHS) reflects its potential to cause severe harm.[6]

GHS Classification Summary

-

Flammable Liquid: Category 2 (Highly flammable liquid and vapor)[6]

-

Acute Toxicity: Category 3 (Oral, Dermal, Inhalation - Toxic if swallowed, in contact with skin, or if inhaled)[6]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6]

-

Serious Eye Damage: Category 1 (Causes serious eye damage)[6]

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction)[6]

-

Carcinogenicity: Category 1B (May cause cancer)[6]

-

Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child)[6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[6]

-

Hazardous to the Aquatic Environment (Chronic): Category 2 (Toxic to aquatic life with long lasting effects)[6]

Toxicological Summary

Acrylonitrile is toxic by all routes of exposure.[7] Its toxicity is complex; one of its metabolites in the body is cyanide, which contributes to its systemic effects on the central nervous system, sharing characteristics with cyanide poisoning.[7] However, the parent compound and other metabolites are also directly responsible for its toxicity.[7]

-

Acute Effects: Exposure to high concentrations can cause severe irritation to the eyes, skin, and respiratory tract.[7][8] Systemic symptoms of acute exposure include headache, nausea, dizziness, vomiting, weakness, and difficulty breathing.[9] Severe exposures can lead to convulsions, collapse, and death.[10][11]

-

Chronic Effects: Long-term occupational exposure may lead to headache, insomnia, irritability, and general malaise.[7] Repeated skin contact can lead to a persistent allergic skin reaction.[11]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies acrylonitrile as "Group 2B: Possibly carcinogenic to humans".[11] The U.S. Department of Health and Human Services (DHHS) has determined it is "reasonably anticipated to be a human carcinogen".[9] These classifications are based on sufficient evidence of carcinogenicity in experimental animals.[11][12]

Section 3: The Hierarchy of Controls: A Proactive Approach to Safety

Managing the risks associated with Acrylonitrile-¹³C₃ requires a multi-layered safety strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures to protect laboratory personnel.

Elimination and Substitution

The most effective control is to eliminate the hazard or substitute it with a safer alternative. Before using Acrylonitrile-¹³C₃, a thorough risk assessment must confirm that a less hazardous substance cannot be used to achieve the desired scientific outcome.[13]

Engineering Controls

Engineering controls are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood/Glovebox: All handling of Acrylonitrile-¹³C₃ must be performed inside a certified chemical fume hood or a glovebox.[13] This is non-negotiable due to its high volatility and inhalation toxicity.[7]

-

Ventilation: The laboratory must have adequate general ventilation to prevent the accumulation of flammable or toxic vapors.[14]

-

Grounding: Use grounded and bonded containers and receiving equipment to prevent static discharge, which could ignite the flammable vapors.[6][14]

Administrative Controls

These are work policies and procedures that reduce exposure risk.

-

Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written, approved, and followed by all personnel.

-

Designated Areas: Clearly mark and restrict access to areas where Acrylonitrile-¹³C₃ is handled and stored.

-

Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols for this chemical before beginning work.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The selection of PPE is critical, as some common lab materials offer inadequate protection.

Caption: PPE Selection Workflow for Acrylonitrile-¹³C₃.

Table 3: Glove Compatibility for Acrylonitrile

| Glove Material | Compatibility | Rationale |

|---|---|---|

| Butyl Rubber | Excellent | Offers high resistance to permeation by acrylonitrile.[5][13] |

| Viton™/Butyl | Excellent | A composite glove offering robust protection.[13] |

| Nitrile Rubber | Not Recommended | Acrylonitrile penetrates nitrile gloves rapidly. They should not be used.[13] |

| Latex | Not Recommended | Offers poor protection and can be penetrated.[5] |

Section 4: Protocols for Safe Handling, Storage, and Disposal

Strict adherence to established protocols is essential for preventing exposure and incidents.

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE as determined by the workflow above. Ensure the fume hood is functioning correctly.

-

Staging: Place absorbent, disposable bench liners in the fume hood to contain minor drips.

-

Dispensing: Use only non-sparking tools.[6] Dispense the smallest quantity needed for the experiment. Keep the container tightly closed when not in use.[14]

-

Execution: Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

-

Post-Handling: Tightly cap the Acrylonitrile-¹³C₃ container. Decontaminate any surfaces and equipment used.

-

Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands and arms thoroughly with soap and water.[15]

Storage Protocol

Improper storage can lead to hazardous polymerization or peroxide formation.

-

Location: Store in a cool, dry, well-ventilated, and locked area designated for flammable and toxic chemicals, away from heat and all sources of ignition.[13][14] A flammables cabinet is required.

-

Container: Keep the container tightly closed and upright.[15]

-

Light: Protect from light, as it can initiate polymerization.[4][10]

-

Inhibitor: Acrylonitrile is stabilized with an inhibitor (e.g., hydroquinone or its methyl ether, MEHQ) and water to prevent spontaneous polymerization.[10]

-

Incompatibilities: Segregate from strong oxidizers, acids, bases (especially sodium hydroxide), bromine, and copper, as these can cause violent polymerization or explosion.[5][10][13]

-

pH Monitoring: The pH of stored acrylonitrile should be kept below 7.5. An increase in pH can signal conditions leading to polymerization, and acidification may be required.[16]

-

Peroxide Formation: Due to its chemical structure, acrylonitrile can form explosive peroxides over time. It should be tested for peroxides every 6 months and before use. Unopened bottles should be disposed of after 12 months.[13]

Waste Disposal Protocol

-

Segregation: All waste contaminated with Acrylonitrile-¹³C₃ (gloves, pipette tips, bench liners) must be collected in a dedicated, labeled hazardous waste container.

-

Liquid Waste: Unused or waste Acrylonitrile-¹³C₃ must be collected in a separate, sealed, and properly labeled container.

-

Disposal: Do not pour down the drain.[2] All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[4]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: Emergency Response Decision Tree for Incidents.

Spill Response

-

Evacuate: Evacuate non-essential personnel from the area.[15]

-

Control Vapors & Ignition: Remove all sources of ignition.[15] Ensure adequate ventilation.

-

Contain: For small spills, contain the spill and absorb it with a non-combustible material like vermiculite, dry sand, or earth.[2]

-

Collect: Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[14]

-

Decontaminate: Clean the spill area thoroughly.

Fire Response

-

Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[15] A water jet is unsuitable as it may spread the fire.[14]

-

Hazards: Vapors are heavier than air and can travel to an ignition source and flash back.[2][14] Combustion produces toxic oxides of nitrogen and carbon.[2][15] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

First-Aid Measures

First aiders must protect themselves from exposure.[4]

-

Inhalation: Move the victim to fresh air immediately.[8] If not breathing, provide artificial respiration (avoid mouth-to-mouth).[8] Administer 100% oxygen if available. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[15] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Conclusion

Acrylonitrile-¹³C₃ is an essential tool for modern research but carries significant health and safety risks. Its high flammability, acute toxicity, and potential carcinogenicity demand the highest level of caution. By understanding the chemical's properties and implementing a robust safety strategy based on the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by strict administrative protocols and correct PPE—researchers can handle this compound safely and effectively. Proactive risk management, thorough training, and emergency preparedness are paramount to ensuring a safe laboratory environment.

References

-

National Center for Biotechnology Information. Acrylonitrile - PubChem Compound Summary (CID 7855). [Link]

-

National Center for Biotechnology Information. Acrylonitrile | H2CCHCN | CID 7855 - PubChem. [Link]

-

University of Waterloo. Acrylonitrile Safety Guideline. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acrylonitrile. [Link]

-

Cefic Acrylonitrile Sector Group. Guidelines for the Distribution of Acrylonitrile. [Link]

-

Centers for Disease Control and Prevention (CDC). Acrylonitrile | Medical Management Guidelines. [Link]

-

National Center for Biotechnology Information. 2-Propenenitrile-3-¹³C - PubChem Compound Summary (CID 16213369). [Link]

-

FLW Southeast. Safe Storage of Acrylonitrile - Application Note on Hazardous Chemicals. [Link]

-

Chemistry For Everyone. What Are The Properties Of Acrylonitrile?. [Link]

-

GOV.UK. Acrylonitrile: toxicological overview. [Link]

-

GOV.UK. Acrylonitrile: general information. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Acrylonitrile - ToxFAQs™. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile (Draft for Public Comment). [Link]

Sources

- 1. Acrylonitrile-13C3(stabilized with 35-45 ppm 4-hydroxy ani… [cymitquimica.com]

- 2. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Acrylonitrile | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 6. guidechem.com [guidechem.com]

- 7. gov.uk [gov.uk]

- 8. ACRYLONITRILE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. petrochemistry.eu [petrochemistry.eu]

- 11. gov.uk [gov.uk]

- 12. govinfo.gov [govinfo.gov]

- 13. uwaterloo.ca [uwaterloo.ca]

- 14. chemos.de [chemos.de]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. Safe Storage of Acrylonitrile - Application Note on Hazardous Chemicals | FLW Southeast [flwse.com]

Navigating the Isotopic Landscape: A Comprehensive Technical Guide to the Safe Handling and Storage of Acrylonitrile-¹³C₃

For researchers, scientists, and drug development professionals, the integration of stable isotopically labeled (SIL) compounds, such as Acrylonitrile-¹³C₃, is pivotal for advancing mechanistic studies, quantitative analysis, and metabolic profiling. The ¹³C₃ isotopic enrichment provides a powerful tool for tracing molecular fates without the complications of radioactivity. However, the unique properties of acrylonitrile, compounded by the high value of the isotopically labeled analogue, demand a meticulous approach to its handling and storage to ensure experimental integrity, personnel safety, and preservation of the material.

This guide provides an in-depth technical framework for the proper management of Acrylonitrile-¹³C₃, moving beyond procedural lists to explain the scientific rationale behind each recommendation. Our aim is to empower the user with the knowledge to create a self-validating system of safety and stability for this critical research compound.

Part 1: Understanding the Core Attributes of Acrylonitrile-¹³C₃

Acrylonitrile-¹³C₃ shares its fundamental chemical reactivity and physical properties with its unlabeled counterpart, but its isotopic enrichment makes it a valuable and often costly reagent. Therefore, understanding its inherent characteristics is the foundation of its proper handling.

Physicochemical Properties

A thorough grasp of the physicochemical properties of Acrylonitrile-¹³C₃ is essential for predicting its behavior under various laboratory conditions and for designing safe handling protocols.

| Property | Value | Significance for Handling and Storage |

| Molecular Formula | ¹³C₃H₃N[1][2] | The presence of the nitrile group and the double bond indicates high reactivity. |

| Molecular Weight | 56.04 g/mol [1][3] | Slightly heavier than natural acrylonitrile (53.06 g/mol ) due to the ¹³C isotopes. |

| Appearance | Colorless to pale yellow liquid[4][5] | Visual inspection can indicate potential degradation or contamination. |

| Odor | Pungent, onion- or garlic-like[6][7] | Odor detection is not a reliable indicator of exposure, as the threshold is above permissible exposure limits.[4] |

| Boiling Point | 77 °C (lit.)[3][8] | Its volatility necessitates handling in well-ventilated areas to avoid inhalation of vapors. |

| Melting Point | -83 °C (lit.)[3][8] | Relevant for long-term storage at low temperatures. |

| Density | 0.850 g/mL at 25 °C[2][3] | Important for accurate measurement and dispensing. |

| Flash Point | -5 °C[8] | Highly flammable; stringent control of ignition sources is mandatory.[9] |

| Solubility | Soluble in water and many organic solvents.[6][10] | Influences the choice of solvents for experimental work and decontamination procedures. |

Inherent Hazards and Toxicity

The primary hazards associated with Acrylonitrile-¹³C₃ are its flammability, high acute toxicity, and potential for carcinogenicity. The GHS classification underscores the critical need for stringent safety measures.[11]

-

Flammability: Acrylonitrile-¹³C₃ is a highly flammable liquid and vapor.[9][11] Vapors are heavier than air and can travel to a source of ignition and flash back.[9][12]

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[11][12] Acrylonitrile is readily absorbed through the skin and can cause systemic effects.[13]

-

Health Hazards: It can cause serious eye damage, skin irritation, and may cause an allergic skin reaction.[11][12] It is also suspected of causing cancer and is considered a potential teratogen.[3][9]

The isotopic labeling with ¹³C does not alter the chemical toxicity of the molecule. Therefore, all safety precautions for unlabeled acrylonitrile must be strictly adhered to.[14]

Part 2: A Principle-Driven Approach to Safe Handling

The following protocols are designed to be self-validating by integrating engineering controls, personal protective equipment, and procedural best practices. The "why" behind each step is as crucial as the "how."

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the potential for exposure by isolating the hazard from the researcher.

-

Fume Hood: All handling of Acrylonitrile-¹³C₃ must be conducted in a certified chemical fume hood to control flammable and toxic vapors.[5] The high volatility of the compound makes this non-negotiable.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.[9][12]

-

Grounding and Bonding: To prevent static discharge, which can serve as an ignition source, metal containers and receiving equipment must be grounded and bonded during transfer.[4][9]

-

Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are mandatory in any area where Acrylonitrile-¹³C₃ is handled.[9]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Gloves: Wear appropriate chemical-resistant gloves. Butyl rubber or Viton/Butyl rubber gloves are recommended.[5] Nitrile gloves are not suitable as they offer insufficient protection against acrylonitrile.[5] Double gloving is a prudent practice.

-

Eye Protection: Chemical safety goggles are required at all times.[4][5] A face shield should be worn when there is a risk of splashing.[4]

-

Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[15]

Workflow for Safe Aliquoting and Handling

This workflow is designed to minimize exposure and prevent contamination of the valuable isotopically labeled compound.

Caption: A logical workflow for the safe handling and aliquoting of Acrylonitrile-¹³C₃.

Part 3: Principles of Secure and Stable Storage

The long-term stability of Acrylonitrile-¹³C₃ is paramount to ensure the validity of experimental results. Improper storage can lead to degradation, polymerization, and a loss of valuable material.

Storage Conditions

The recommended storage conditions are designed to inhibit degradation and polymerization.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2][3] | Low temperatures slow down potential degradation reactions and reduce vapor pressure. |

| Light | Protect from light[1][9] | Acrylonitrile is light-sensitive and can undergo photochemically induced polymerization.[16] |

| Atmosphere | Store in a tightly closed container.[9][17] | Prevents the escape of flammable vapors and contamination from atmospheric moisture. |

| Inhibitor | Typically stabilized with hydroquinone or 4-methoxyphenol (MEHQ).[1][3][11] | These inhibitors prevent spontaneous polymerization. The presence and concentration of the inhibitor should be verified. |

| Location | Store in a well-ventilated, designated flammable liquid storage cabinet.[9][12] | Segregates the compound from incompatible materials and ignition sources. |

Incompatible Materials

Co-storage with incompatible materials can lead to violent reactions.

-

Strong Oxidizers: (e.g., bromine, peroxides) Can react violently.[10][18]

-

Strong Acids and Bases: Can initiate violent polymerization.[10][18]

-

Copper and its Alloys: Can cause hazardous reactions.[4][10]

-

Amines and Ammonia: Incompatible and can lead to hazardous reactions.[4][10]

Part 4: Emergency Procedures and Waste Disposal

Preparedness for emergencies and a clear plan for waste disposal are integral to a comprehensive safety protocol.

Spill and Exposure Procedures

-

Spill: In case of a spill, evacuate the area immediately.[19] Remove all ignition sources.[19] Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[19]

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[9][15] Remove contaminated clothing.[4]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[15]

-

Inhalation: Move the individual to fresh air.[11]

-

Seek Immediate Medical Attention: In all cases of exposure, seek immediate medical attention.[15]

Waste Disposal

Acrylonitrile-¹³C₃ waste is considered hazardous and must be disposed of according to institutional, local, and national regulations.[7]

-

Collect all waste, including contaminated consumables, in a designated, properly labeled hazardous waste container.

-

Do not mix with other waste streams unless explicitly permitted.[20]

-

The first rinse of any empty container that held Acrylonitrile-¹³C₃ should be collected as hazardous waste.[20]

Conclusion

The responsible use of Acrylonitrile-¹³C₃ in research is predicated on a deep understanding of its properties and a commitment to rigorous safety protocols. By moving beyond mere procedural adherence to a scientifically grounded practice, researchers can ensure the integrity of their experiments, the safety of their personnel, and the preservation of this invaluable analytical tool. This guide serves as a foundational document to be integrated with institution-specific safety policies and standard operating procedures.

References

-

ChemBK. Acrylonitrile-13C3 (stabilized with 35-45 ppm 4-hydroxy anisole (H750015)). Available from: [Link]

-

Nakima Ltd. Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). Available from: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: ACRYLONITRILE. Available from: [Link]

-

Isotope-AMT. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Available from: [Link]

-

Occupational Safety and Health Administration (OSHA). 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile. Available from: [Link]

-

Environmental Protection Agency (EPA). Acrylonitrile - EPA OSC Response. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acrylonitrile. Available from: [Link]

-

National Institutes of Health (NIH) PubChem. Acrylonitrile. Available from: [Link]

-

Aplus Global Corp. What is Acrylonitrile ( AN )? Hazard Classification, Uses, Risks, and Storage Guidelines. Available from: [Link]

-

Acrylonitrile Group. Guideline for the Safe Handling and Distribution of Acrylonitrile. Available from: [Link]

-

DCMR. Acrylonitrile SAFETY DATA SHEET. Available from: [Link]

-